![molecular formula C14H17ClN2O3 B5111445 methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate](/img/structure/B5111445.png)
methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate, also known as PACMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a synthetic compound that is derived from benzoic acid and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it induces apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. In addition, it has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
Methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a high degree of purity, which is important for accurate and reliable results. However, methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. In addition, it may have off-target effects, which could complicate its use in certain experiments.
将来の方向性
There are several future directions for research on methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential use as an antimicrobial agent. Studies are needed to determine its effectiveness against a wider range of bacterial and fungal strains. Additionally, studies are needed to investigate its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been shown to have antimicrobial, antifungal, and anticancer properties, and its mechanism of action involves the inhibition of key enzymes and proteins involved in cell growth and proliferation. While it has several advantages for use in lab experiments, including its ease of synthesis and high degree of purity, it also has some limitations, including its relatively new status and potential off-target effects. Future research on methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate is needed to determine its potential uses in the treatment of various diseases.
合成法
The synthesis of methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate involves the reaction of 4-chloro-3-nitrobenzoic acid with pyrrolidine and acetic anhydride. The resulting product is then treated with methyl iodide to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the product. The chemical structure of methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate is shown below:
科学的研究の応用
Methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate has been studied extensively for its potential applications in the field of medicine. It has been shown to have antimicrobial, antifungal, and anticancer properties. In vitro studies have demonstrated that methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate inhibits the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to inhibit the growth of cancer cells, including breast cancer and melanoma cells.
特性
IUPAC Name |
methyl 4-chloro-3-[(2-pyrrolidin-1-ylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-20-14(19)10-4-5-11(15)12(8-10)16-13(18)9-17-6-2-3-7-17/h4-5,8H,2-3,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPKEXYRFXCKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

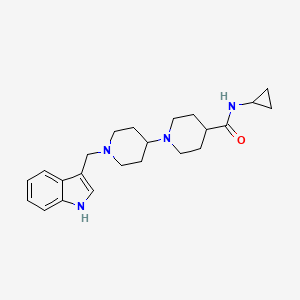
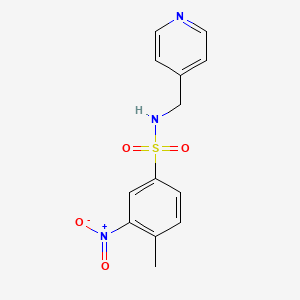
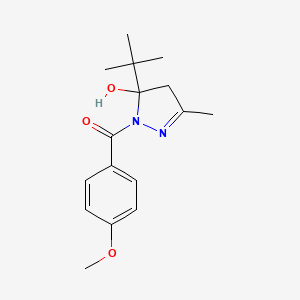
![dimethyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}terephthalate](/img/structure/B5111385.png)
![2,4-dichloro-N-[2-chloro-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]benzamide](/img/structure/B5111398.png)
![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5111402.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111410.png)

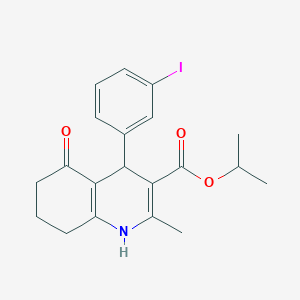
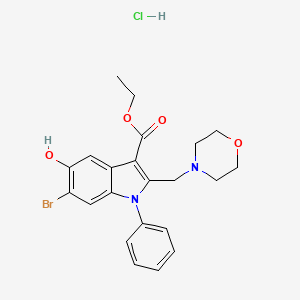
![2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5111446.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5111454.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B5111456.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(methylthio)acetamide](/img/structure/B5111461.png)